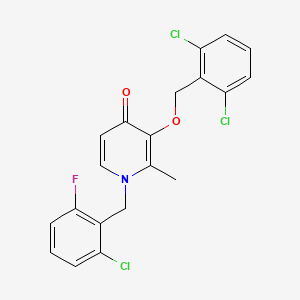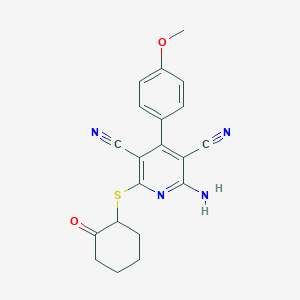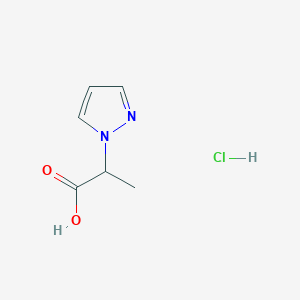![molecular formula C15H15NO3 B2780140 2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 1187067-82-8](/img/structure/B2780140.png)
2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is an organic compound with the molecular formula C15H15NO3 It is a derivative of phenol, characterized by the presence of methoxy and imino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 2-methoxyphenol and 2-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol, and the mixture is heated under reflux conditions to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol involves its interaction with various molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The compound’s imine group can also interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 2-methoxy-6-{(E)-[(4-fluorophenyl)imino]methyl}phenol
Uniqueness
2-methoxy-6-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is unique due to the presence of two methoxy groups, which can influence its electronic properties and reactivity. This structural feature can enhance its solubility in organic solvents and its ability to participate in hydrogen bonding, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
2-methoxy-6-[(2-methoxyphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-8-4-3-7-12(13)16-10-11-6-5-9-14(19-2)15(11)17/h3-10,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLFYZOTILIOST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2780059.png)



![N-methyl-8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-amine hydrochloride](/img/structure/B2780063.png)
![2,3-dimethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2780064.png)
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-indazole-3-carboxamide](/img/structure/B2780066.png)
![4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2780068.png)

![methyl 4-{2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B2780073.png)
![N-(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2780074.png)

![Ethyl 1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2780080.png)
